molecular formula C11H16ClN3 B2509528 [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride CAS No. 1185461-48-6

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride

Cat. No.: B2509528
CAS No.: 1185461-48-6
M. Wt: 225.72
InChI Key: FOOPXEWGPNFDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Organic Chemistry Synthesis : A study by T. Aotsuka et al. (1991) discusses the transformation of benzodiazepines into benzimidazole derivatives. This process involves heating in methanol, showcasing the utility of benzimidazole derivatives in organic synthesis.

  • Biological Evaluation : The work of G. Mariappan et al. (2011) focuses on the synthesis of benzimidazole derivatives and their evaluation for anti-inflammatory and analgesic responses. This indicates the potential biological applications of these compounds.

  • Transamination Reactions : Research by Richard Brugidou et al. (1999) explores the use of amines in transamination reactions to produce benzimidazole acrylates. This study highlights the versatility of benzimidazoles in chemical reactions.

  • Cytotoxic Biological Evaluation : A study by N'ta Christelle Mélissa Ambeu et al. (2017) synthesizes new benzimidazole derivatives and evaluates their cytotoxic activity against human tumoral cell lines. This demonstrates the potential of benzimidazole derivatives in cancer research.

  • Corrosion Inhibition : The research of Yongming Tang et al. (2013) investigates benzimidazole derivatives as inhibitors for mild steel corrosion in acidic media. This indicates applications in material science and engineering.

  • Antimicrobial Activity : A paper by Salahuddin et al. (2017) describes the synthesis and antimicrobial evaluation of benzimidazole derivatives, highlighting their potential in microbiology and pharmaceutical research.

  • Anthelmintic Activity : Research by Pravin S. Tajane et al. (2021) focuses on benzimidazole derivatives for anthelmintic activity, showcasing their utility in parasitology and veterinary medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydrox

Properties

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPXEWGPNFDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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